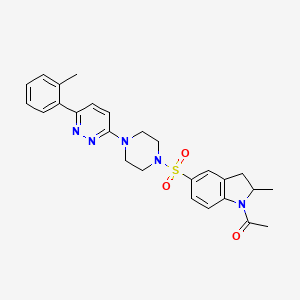
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that features a combination of indole, pyridazine, and piperazine moieties. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl group and the subsequent attachment of the pyridazine and piperazine moieties. Common reagents used in these reactions include sulfonyl chlorides, pyridazine derivatives, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Compounds with an indole core are known for their diverse pharmacological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Piperazine derivatives: These compounds are commonly used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is unique due to its combination of three distinct pharmacophores: indole, pyridazine, and piperazine. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
1-[2-methyl-5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-6-4-5-7-23(18)24-9-11-26(28-27-24)29-12-14-30(15-13-29)35(33,34)22-8-10-25-21(17-22)16-19(2)31(25)20(3)32/h4-11,17,19H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFHXYGQPQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














